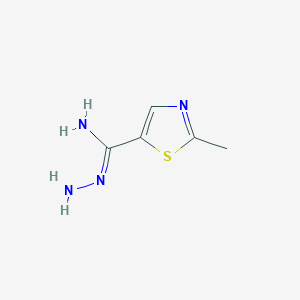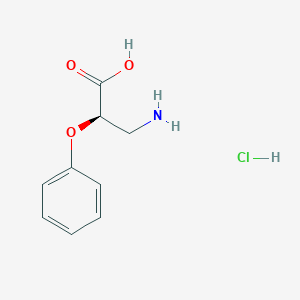
N'-Amino-2-methyl-1,3-thiazole-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Amino-2-methyl-1,3-thiazole-5-carboximidamide is a heterocyclic compound containing a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Amino-2-methyl-1,3-thiazole-5-carboximidamide typically involves the reaction of 2-methyl-1,3-thiazole-5-carboximidamide with an appropriate amine source under controlled conditions. One common method involves the use of carbodiimides and diazo compounds in a nucleophilic addition/cyclization process . This reaction is usually carried out under mild conditions, making it a convenient and efficient synthetic route.
Industrial Production Methods
Industrial production of N’-Amino-2-methyl-1,3-thiazole-5-carboximidamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N’-Amino-2-methyl-1,3-thiazole-5-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted thiazole derivatives with different functional groups.
Scientific Research Applications
N’-Amino-2-methyl-1,3-thiazole-5-carboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Industry: Utilized in the development of biocides, fungicides, dyes, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N’-Amino-2-methyl-1,3-thiazole-5-carboximidamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially activating or inhibiting biochemical pathways . This interaction can lead to various physiological effects, such as antimicrobial activity or inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-Amino-2-methyl-1,3-thiazole-5-carboximidamide include other thiazole derivatives such as:
2-Amino-5-methylthiazole: Known for its antimicrobial and anticancer activities.
2-Amino-5-(methylthio)-1,3,4-thiadiazole: Used in the synthesis of various bioactive compounds.
Benzothiazole derivatives: Explored for their anti-tubercular and anticancer properties.
Uniqueness
N’-Amino-2-methyl-1,3-thiazole-5-carboximidamide is unique due to its specific structure and the presence of both amino and carboximidamide functional groups
Properties
Molecular Formula |
C5H8N4S |
|---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
N'-amino-2-methyl-1,3-thiazole-5-carboximidamide |
InChI |
InChI=1S/C5H8N4S/c1-3-8-2-4(10-3)5(6)9-7/h2H,7H2,1H3,(H2,6,9) |
InChI Key |
NREZEISDTFMOBJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC=C(S1)/C(=N/N)/N |
Canonical SMILES |
CC1=NC=C(S1)C(=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-Bromo-4-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13256930.png)
![3A-methyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13256932.png)


![N-(2-{[(2-chlorophenyl)methyl]amino}ethyl)acetamide](/img/structure/B13256950.png)



![6-Oxaspiro[4.5]decane-9-sulfonamide](/img/structure/B13256965.png)




![(5-{[(3-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B13257004.png)
